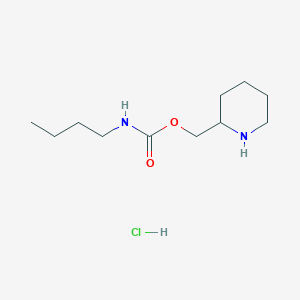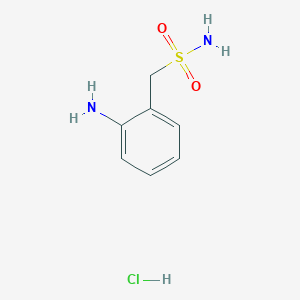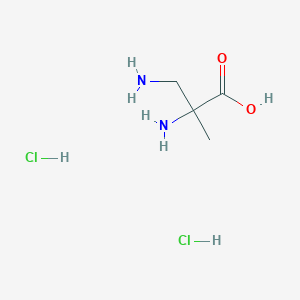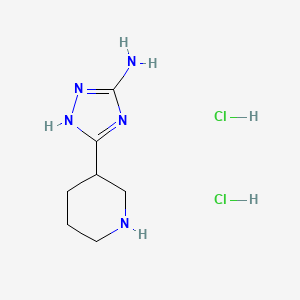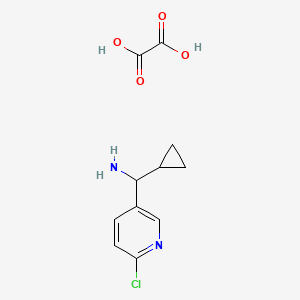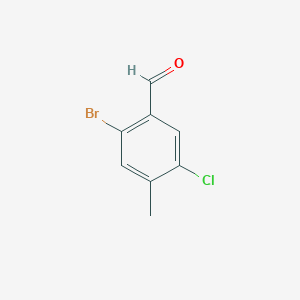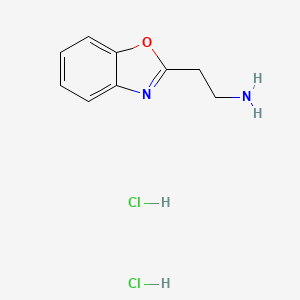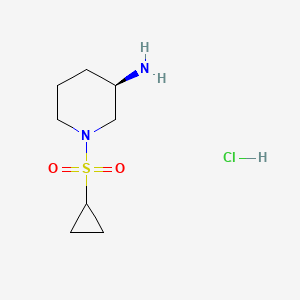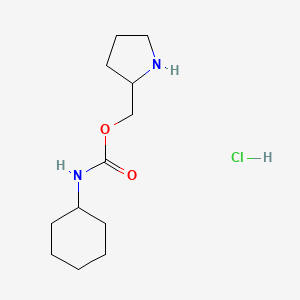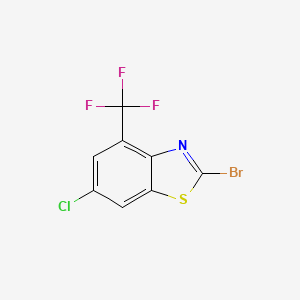
2-Bromo-6-chloro-4-trifluoromethyl-benzothiazole
Übersicht
Beschreibung
“2-Bromo-6-chloro-4-trifluoromethyl-benzothiazole” is a heterocyclic organic compound with the molecular formula C8H2BrClF3NS . It is a yellow solid with a molecular weight of 316.53 . The IUPAC name for this compound is 2-bromo-6-chloro-4-(trifluoromethyl)-1,3-benzothiazole .
Molecular Structure Analysis
The InChI code for “2-Bromo-6-chloro-4-trifluoromethyl-benzothiazole” is 1S/C8H2BrClF3NS/c9-7-14-6-4(8(11,12)13)1-3(10)2-5(6)15-7/h1-2H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“2-Bromo-6-chloro-4-trifluoromethyl-benzothiazole” is a yellow solid . It has a molecular weight of 316.53 . The compound is stored at temperatures between 0-5°C . The compound’s density is predicted to be 1.666±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Antitumor Properties
2-Bromo-6-chloro-4-trifluoromethyl-benzothiazole and its derivatives show significant promise in the field of antitumor research. A study highlighted the development of potent and selective antitumor agents within the 2-(4-aminophenyl)benzothiazoles series, showcasing nanomolar in vitro activity against certain human cancer cell lines, including breast, ovarian, lung, renal, and colon carcinomas (Bradshaw, Stevens, & Westwell, 2001). Another research effort synthesized and evaluated various 2-(4-aminophenyl)benzothiazoles for their activities against breast cancer cell lines in vitro and in vivo, with some compounds showing potent growth inhibition against mammary carcinoma models in mice (Shi et al., 1996).
Neuroprotection
Amidine, thiourea, and guanidine derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole, structurally related to neuroprotective drugs, have been synthesized and tested for their neuroprotective efficacy, potentially useful in treating brain diseases. Preliminary tests showed significant attenuation of neuronal injury (Anzini et al., 2010).
Corrosion Inhibition
Studies on benzothiazole derivatives, including 2-bromo-6-chloro-4-trifluoromethyl-benzothiazole, have demonstrated their effectiveness as corrosion inhibitors for materials like steel. These compounds exhibit high inhibition efficiencies and can be adsorbed onto surfaces via physical and chemical means, offering extra stability (Hu et al., 2016).
Fluorescent Probes
Derivatives of benzothiazole have been prepared for application as fluorescent probes, suitable for sensing various cations and sensitive to pH changes. This highlights the potential of benzothiazole derivatives in analytical and diagnostic applications (Tanaka et al., 2001).
Synthesis Methods
Several studies focus on efficient synthesis methods for benzothiazole derivatives, including 2-bromo-6-chloro-4-trifluoromethyl-benzothiazole. These methods are crucial for producing these compounds in high yields and purity, essential for their application in various fields (Liao et al., 2012).
Antimicrobial Properties
Benzothiazole derivatives have also been studied for their antimicrobial properties. For example, a study synthesized 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles, demonstrating significant antimicrobial activity against various bacterial strains (Bhagat, Deshmukh, & Kuberkar, 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-6-chloro-4-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF3NS/c9-7-14-6-4(8(11,12)13)1-3(10)2-5(6)15-7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELMBXOSQSDGMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)N=C(S2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chloro-4-trifluoromethyl-benzothiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Dimethylamino)cyclopropyl]methanol hydrochloride](/img/structure/B1382923.png)
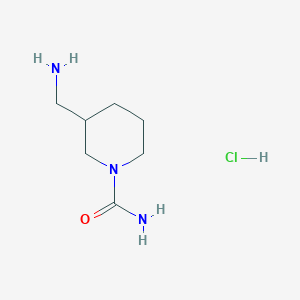
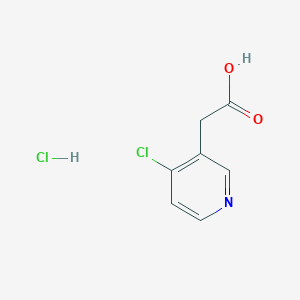
![N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride](/img/structure/B1382928.png)
![[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine dihydrochloride](/img/structure/B1382929.png)
